2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Generic BCP diacid building blocks often fail to provide the precise physicochemical tuning required for lead optimization. 2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS 2731009-62-2) solves this with a single bridge fluorine that delivers quantifiable, reproducible property shifts. - pKa reduced by ~0.7 log units vs. non-fluorinated BCP, increasing ionized fraction and aqueous solubility at physiological pH. - Calculated logP lowered by ~0.2 units, enabling fine control of lipophilicity without resorting to polyfluorinated cages. - Distinct 19F NMR probe accelerates analytical tracking and purity assessment. - Scalable fluorocarbene insertion route (71% yield) supports gram-to-kilogram campaigns.

Molecular Formula C7H7FO4
Molecular Weight 174.13 g/mol
Cat. No. B13626810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid
Molecular FormulaC7H7FO4
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2F)C(=O)O)C(=O)O
InChIInChI=1S/C7H7FO4/c8-3-6(4(9)10)1-7(3,2-6)5(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
InChIKeyFOKXYUOUUBMUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic Acid – Overview


2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS 2731009-62-2) is a monofluorinated derivative of the bicyclo[1.1.1]pentane (BCP) diacid scaffold, a core motif widely adopted as a saturated bioisostere for para-substituted phenyl rings in medicinal chemistry [1]. The compound features a single fluorine atom at the bridge (C2) position and two carboxylic acid groups at the bridgehead carbons, providing a structurally rigid, sp³-rich framework with distinct physicochemical properties compared to its non-fluorinated parent, BCP-1,3-dicarboxylic acid, and its polyfluorinated analogs [2].

2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Uniqueness


Generic substitution of BCP diacid building blocks is not feasible because bridge fluorination introduces a discrete, quantifiable change in acidity, lipophilicity, and molecular strain that directly impacts downstream molecular properties. Experimental data show that a single bridge fluorine atom on a BCP scaffold lowers the pKa by approximately 0.7 log units relative to the non-fluorinated analog [1], and reduces calculated logP (clogP) by roughly 0.2 units [1]. These are not incremental variations; they represent a systematic shift that influences solubility, permeability, and protein binding in drug-like molecules. Furthermore, the monofluorinated BCP core occupies a distinct intermediate position between the non-fluorinated and difluorinated analogs in terms of electrostatic potential and strain energy [2], making it a unique tool for fine-tuning candidate properties without resorting to the more extreme and synthetically challenging polyfluorinated cages.

2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic Acid: Key Differentiation Evidence


Bridge Fluorination Reduces pKa

Direct fluorination at the bridge position significantly increases the acidity of the BCP carboxylic acid group. Experimentally measured pKa values for a bridge-fluorinated BCP mono-acid (compound 12) and its non-fluorinated analogue (compound 28) in aqueous medium provide the most relevant comparator data available. While the target compound is a diacid, the magnitude of the acid-strengthening effect of a single bridge fluorine atom is directly transferable [1]. The monofluoro diacid's acidity is projected to lie between the non-fluorinated BCP diacid (pKa₁ = 2.78, pKa₂ = 4.14) and the 2,2-difluoro BCP diacid (pKa₁ = 2.22, pKa₂ = 3.33), as determined by independent capillary electrophoresis measurements [2].

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Monofluorination Reduces Lipophilicity (clogP)

Calculated logP (clogP) values for model BCP compounds show that bridge fluorination reduces lipophilicity. A fluoro-BCP scaffold (compound 9) exhibited a clogP of 3.3, compared to 3.5 for a comparable non-fluorinated BCP scaffold (compound 30). This 0.2-unit decrease is consistent and represents a measurable shift toward more favorable drug-like properties [1]. Both fluorinated and non-fluorinated BCP scaffolds dramatically reduce lipophilicity relative to the fluorophenyl rings they are designed to replace (clogP = 4.9–5.4), a reduction of nearly two orders of magnitude [1].

Drug Discovery ADME Optimization Lipophilicity Modulation

Monofluoro BCP Intermediate Strain Energy

Fluorination systematically increases the strain energy of the BCP cage. The parent BCP hydrocarbon has a strain energy of 68 kcal/mol, while exhaustive hexafluorination raises this to approximately 101 kcal/mol [1]. The monofluoro diester (compound 1 in the Shtarev series) represents the first increment in this energetic ladder, introducing additional strain without approaching the extreme values seen in polyfluorinated cages that can lead to synthetic instability or unwanted reactivity [2].

Physical Organic Chemistry Strain-Promoted Reactivity Molecular Design

Unique 19F NMR Spectroscopic Handle

The single fluorine atom at the bridge position provides a unique 19F NMR spectroscopic handle that is completely absent in the non-fluorinated BCP diacid. This allows for direct, quantitative monitoring of the compound in complex reaction mixtures, biological matrices, or during metabolic stability assays without interference from the abundant proton signals of organic molecules [1]. The chemical shift and coupling constants are well-characterized for the monofluoro BCP diester, and the pattern is expected to be largely conserved in the diacid [1].

Analytical Chemistry Reaction Monitoring 19F NMR Spectroscopy

Scalable Synthesis via Fluorocarbene Addition

A scalable, practical synthetic route to fluoro-substituted BCPs has been recently established, overcoming decades of synthetic challenges. The key step involves an addition of chlorofluorocarbene (:CClF) to electron-rich bicyclo[1.1.0]butanes, producing the bridge-fluorinated BCP core in 71% yield under optimized conditions [1]. This methodology is amenable to multigram scale, positioning the 2-fluoro BCP diacid as a synthetically accessible building block, unlike many polyfluorinated BCP derivatives that require more demanding direct fluorination protocols with limited scalability [2].

Synthetic Chemistry Scale-up Process Chemistry

2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Procurement & Applications


Fine-Tuning pKa and Solubility in Lead Series

When a medicinal chemistry program requires a BCP diacid building block with enhanced aqueous solubility at physiological pH, the 2-fluoro derivative offers a predictable 0.7–0.8 unit pKa reduction relative to the non-fluorinated parent [1]. This shift increases the fraction of ionized carboxylate species, directly improving solubility without the need for more drastic structural modifications. This is particularly valuable in fragment-based drug discovery, where even modest solubility improvements can significantly impact screening outcomes.

Reducing Lipophilicity with BCP Bioisostere Advantage

Programs aiming to replace a fluorophenyl ring with a saturated bioisostere often face a trade-off between lipophilicity reduction and target potency. The 2-fluoro BCP diacid achieves a calculated logP reduction of nearly two orders of magnitude compared to the fluorophenyl ring (clogP 3.3 vs. 4.9–5.4) [2], while its monofluorination provides an additional 0.2-unit decrease relative to the non-fluorinated BCP scaffold. This allows for more precise control over lipophilicity within a narrow range, a critical factor for optimizing metabolic stability and off-target profiles.

19F NMR for Reaction Monitoring and Metabolite ID

For laboratories equipped with 19F NMR capabilities, the 2-fluoro BCP diacid provides a distinct analytical advantage over non-fluorinated BCP building blocks. The single fluorine resonance serves as an unambiguous, quantitative probe for tracking the compound through multi-step syntheses, assessing purity, or monitoring metabolic degradation in vitro [3]. This practical benefit can significantly accelerate the design-make-test cycle in lead optimization.

Scalable Synthesis of BCP Intermediates for Preclinical Use

When transitioning from discovery to preclinical development, synthetic scalability becomes paramount. The recently developed fluorocarbene insertion method provides reliable access to the 2-fluoro BCP core in 71% yield under mild conditions [2], avoiding the hazardous direct fluorination protocols required for polyfluorinated analogs. This makes the 2-fluoro BCP diacid a more practical choice for programs anticipating the need for gram-to-kilogram quantities with reproducible quality.

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